Cas no 2034264-35-0 (1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride)

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is a synthetic organic compound featuring a fused azetidine and dihydroisoquinoline scaffold. Its structural complexity enables potential applications in medicinal chemistry, particularly as an intermediate for biologically active molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and formulation. The presence of the azetidine ring contributes to conformational rigidity, which may improve binding affinity in target interactions. This compound is suitable for research in drug discovery, especially for exploring modulators of central nervous system (CNS) targets. Its well-defined synthetic route ensures reproducibility, making it a reliable candidate for further pharmacological studies.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride structure
2034264-35-0 structure
Product Name:1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride
CAS No:2034264-35-0
MF:C16H23ClN2O
MW:294.819623231888
CID:5837396
PubChem ID:121017114
Update Time:2025-05-25

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride
    • 1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidin-1-yl]butan-1-one hydrochloride
    • 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride
    • F6472-7705
    • 2034264-35-0
    • AKOS026688998
    • Inchi: 1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H
    • InChI Key: PQITVPUGILXISG-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CCC)N1CC(C1)N1CC2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 294.1498911g/mol
  • Monoisotopic Mass: 294.1498911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6Ų

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride Pricemore >>

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1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride Related Literature

Additional information on 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride: A Comprehensive Overview

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride, identified by the CAS number 2034264-35-0, is a fascinating molecule with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis, pharmacological effects, and recent advancements in its research.

The molecular structure of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is characterized by a complex arrangement of functional groups. The presence of the azetidine ring and the dihydroisoquinoline moiety contributes to its intriguing pharmacokinetic profile. Recent studies have highlighted its ability to modulate key cellular pathways, making it a valuable candidate for therapeutic interventions in various disease states.

One of the most notable aspects of this compound is its synthetic versatility. Researchers have developed efficient methods to synthesize 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride, ensuring scalability and reproducibility. These methods often involve multi-step reactions, including nucleophilic substitutions and cyclizations, which are critical for achieving the desired stereochemistry and purity.

In terms of pharmacology, this compound has demonstrated potent activity in preclinical models. Studies have shown that it exhibits selective binding to certain receptors, which is crucial for its therapeutic efficacy. Recent findings from in vivo experiments suggest that it may hold promise in treating conditions such as neurodegenerative diseases and inflammatory disorders. Its ability to cross the blood-brain barrier further underscores its potential as a central nervous system-targeted drug.

The safety profile of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride has also been extensively evaluated. Preclinical toxicology studies indicate that it has a favorable safety margin, with minimal adverse effects at therapeutic doses. This makes it an attractive candidate for advancing into clinical trials.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Using advanced modeling techniques, researchers have been able to predict its binding affinities and optimize its pharmacokinetic properties. These computational studies have significantly accelerated the drug discovery process and provided a solid foundation for future research.

In conclusion, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride represents a cutting-edge molecule with immense potential in the pharmaceutical industry. Its unique structure, coupled with promising biological activities, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to make significant contributions to the advancement of medicine.

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